
3,5-Dibromo-4-hydroxy-benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-hydroxy-benzamidine is a useful research compound. Its molecular formula is C7H6Br2N2O and its molecular weight is 293.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Mechanism of Action
Research indicates that derivatives of 3,5-dibromo-4-hydroxy-benzamidine exhibit significant antibacterial properties. These compounds are known to inhibit specific enzymes essential for bacterial growth, such as LpxC, which is crucial for the biosynthesis of Lipid A in gram-negative bacteria. The inhibition of this enzyme leads to increased sensitivity to other antibiotics and can be lethal to bacteria due to the disruption of their membrane integrity .
Case Studies
- A study highlighted the synthesis of N-hydroxyamide derivatives based on benzamidine that demonstrated effective antibacterial activity against various strains including Acinetobacter baumannii and Burkholderia cepacia. These findings suggest that this compound could be a promising lead compound for developing new antibacterial agents .
- Another investigation into the structure-activity relationship (SAR) of benzamidine derivatives revealed that modifications at the hydroxyl and bromine positions significantly influenced their antibacterial efficacy .
Anticancer Properties
Potential as a Cancer Therapeutic
Emerging studies suggest that this compound may also serve as a potential anticancer agent. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. The compound's mechanism may involve the modulation of signaling pathways associated with cancer progression.
Research Findings
- A notable study reported that certain derivatives showed antiproliferative effects against Hep-G2 liver cancer cells. The research suggested that modifications in the chemical structure could enhance the compound's effectiveness against cancer cell lines .
- Additionally, compounds related to benzamidine have been investigated for their role as Wnt signaling pathway inhibitors, which are crucial in many cancers. This pathway is often dysregulated in various tumors, making it a target for therapeutic intervention .
Environmental Applications
Role as an Environmental Contaminant
this compound has been identified as an environmental contaminant, particularly in studies focusing on its impact on aquatic ecosystems. Its presence in water bodies raises concerns regarding its potential toxicity to aquatic life and its long-term ecological effects .
Summary Table of Applications
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 3,5-Dibromo-4-hydroxy-benzamidine?
- Methodological Answer : The synthesis typically involves halogenation and amidine formation. For example, refluxing precursors in polar aprotic solvents like DMSO (120°C, 18 hours) under nitrogen atmosphere can yield intermediates, followed by purification via ice-water precipitation and recrystallization (water-ethanol mixtures). Monitoring reaction progress with TLC (silica gel, UV detection) and optimizing solvent ratios (e.g., 1:3 ethanol-water) enhance yield and purity . For halogenated derivatives, stoichiometric control of brominating agents (e.g., Br₂ or NBS) is critical to avoid over-substitution .
Q. How can researchers characterize the structural and spectral properties of this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For instance, ¹H NMR in DMSO-d₆ reveals hydroxyl proton signals at δ 10.2–11.5 ppm, while bromine substituents cause distinct splitting patterns in aromatic regions. IR spectra show amidine C=N stretches near 1650 cm⁻¹. Cross-validate with NIST spectral databases for halogenated benzamidines . Purity assessment via HPLC (C18 column, acetonitrile-water gradient) ensures >95% purity .
Q. What analytical techniques are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems) and LC-MS to identify breakdown products. For thermal stability, TGA-DSC analysis (10°C/min, N₂ atmosphere) reveals decomposition thresholds. Store lyophilized samples at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be methodologically resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms) or compound purity. Standardize assays using validated cell models (e.g., HEK293 for receptor studies) and include internal controls (e.g., known agonists/antagonists). Replicate experiments with independent synthetic batches to rule out impurities. Meta-analysis of dose-response curves (e.g., EC₅₀/IC₅₀ comparisons) and statistical tools like ANOVA can identify outliers .
Q. What computational strategies are effective for predicting the mechanism of action of this compound?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with MD simulations (GROMACS) to model interactions with target proteins (e.g., proteases or kinases). Use QSAR models trained on halogenated benzamidine libraries to predict binding affinities. Validate predictions via SPR (surface plasmon resonance) for kinetic binding analysis (ka/kd rates) .
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., -OH → -OCH₃, Br → Cl) and test in functional assays (e.g., enzyme inhibition, cytotoxicity). Use multivariate analysis (PCA or PLS) to correlate substituent electronegativity, steric bulk, and logP values with activity. Prioritize derivatives showing ≥50% potency improvement over the parent compound .
Q. What frameworks guide methodological rigor in experimental design for this compound?
- Methodological Answer : Adopt the "5-stage research model": (1) Hypothesis formulation (e.g., targeting bromine’s role in hydrophobic interactions), (2) Controlled synthesis (fixed solvent ratios, reaction times), (3) Multi-parametric characterization (spectral, thermal, chromatographic), (4) Bioactivity validation (dose-dependent assays), and (5) Data integration (Bayesian networks for hypothesis refinement) .
Q. Data Analysis and Contradiction Management
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : Investigate bioavailability factors (e.g., metabolic stability in liver microsomes, plasma protein binding). Use pharmacokinetic modeling (e.g., PBPK) to predict tissue distribution. If in vivo activity is lower than in vitro, consider prodrug strategies or nanoparticle encapsulation to enhance delivery .
Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in bioassays?
- Methodological Answer : Apply four-parameter logistic regression (4PL) to fit sigmoidal curves and calculate Hill coefficients. For non-sigmoidal data, use AIC/BIC criteria to compare models (e.g., linear vs. biphasic). Bootstrap resampling (1000 iterations) quantifies confidence intervals for EC₅₀ values .
Propriétés
Numéro CAS |
84435-79-0 |
---|---|
Formule moléculaire |
C7H6Br2N2O |
Poids moléculaire |
293.94 g/mol |
Nom IUPAC |
3,5-dibromo-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H6Br2N2O/c8-4-1-3(7(10)11)2-5(9)6(4)12/h1-2,12H,(H3,10,11) |
Clé InChI |
YBEICZXHUUCERA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Br)O)Br)C(=N)N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.